Cas no 313684-09-2 (2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
- F2734-0022
- 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl]ethanol
- Oprea1_815825
- Oprea1_261360
- STL266374
- AKOS016384985
- 313684-09-2
- (Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol
- 2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
-
- Inchi: 1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3/b19-18-
- InChI Key: JDHJFLXXCZXYOA-HNENSFHCSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N(/C/1=N/C1C=CC(=CC=1)OC)CCO
Computed Properties
- Exact Mass: 326.10889899g/mol
- Monoisotopic Mass: 326.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 70.4Ų
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2734-0022-2μmol |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-5μmol |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-10μmol |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-20μmol |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-1mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-2mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-3mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-4mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-5mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2734-0022-10mg |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
313684-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Introduction to 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol (CAS No: 313684-09-2)
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 313684-09-2, belongs to a class of heterocyclic molecules that incorporate both thiazole and phenyl rings, which are well-known for their role in medicinal chemistry. The presence of an imino group and a hydroxyl moiety further enhances its structural complexity, making it a promising candidate for further investigation in drug discovery.
The chemical structure of 2-(2Z)-[(4-methoxyphenyl)imino]-4-phenylthiazole ethanediol is characterized by a central thiazole ring, which is flanked by phenyl and methoxy substituents. The imino group at the 2-position introduces a polar double bond, contributing to the molecule's solubility and reactivity. Additionally, the hydroxyl group at the 1-position provides a site for hydrogen bonding, which is crucial for interactions with biological targets. These structural elements collectively contribute to the compound's potential pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. Studies have suggested that the thiazole core of this compound may interact with biological targets such as enzymes and receptors, modulating pathways involved in inflammation, pain, and neurodegeneration. The phenyl ring and its methoxy substituent are particularly noteworthy, as they can influence the compound's electronic properties and binding interactions.
In vitro studies have begun to explore the potential therapeutic applications of CAS No 313684-09-2. Initial experiments indicate that this compound exhibits moderate activity against certain enzymatic targets, suggesting its utility in developing novel therapeutic agents. For instance, its interaction with enzymes involved in metabolic pathways could make it a valuable tool in managing metabolic disorders. Furthermore, the compound's ability to cross the blood-brain barrier may open avenues for treating neurological conditions.
The synthesis of (4-methoxyphenyl)imino]-4-phenylthiazole ethanediol presents a challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to assemble the required functional groups with high precision. These advances not only enhance yield but also improve the overall efficiency of synthesis.
The pharmacokinetic properties of (CAS No: 313684-09-2) are also under scrutiny. Researchers are evaluating its stability, solubility, and metabolic degradation pathways to optimize its bioavailability and therapeutic efficacy. Preclinical studies are essential for understanding how this compound behaves within living systems and for identifying any potential side effects or toxicities.
One of the most exciting aspects of this research is the potential for structure-based drug design. By leveraging high-resolution crystal structures of protein targets, scientists can design analogs of (thiazole-based compound) that enhance binding affinity while minimizing off-target effects. This approach aligns with current trends in medicinal chemistry towards rational drug design rather than traditional trial-and-error methods.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like (CAS No: 31368409). AI algorithms can analyze vast datasets to predict molecular properties and optimize synthetic routes, significantly reducing the time required for development. This synergy between computational methods and experimental chemistry holds great promise for future breakthroughs.
As research continues to unfold, it is expected that more derivatives of this thiazole derivative will be synthesized and tested for their biological activities. The unique combination of structural features makes it an attractive scaffold for further modifications aimed at improving potency and selectivity. Collaborative efforts between academia and industry are likely to drive innovation in this area.
The broader implications of discovering new bioactive molecules like (CAS No: 31368409) extend beyond immediate therapeutic applications. Such discoveries contribute to our fundamental understanding of biological processes and provide insights into disease mechanisms. This knowledge is invaluable for developing more targeted therapies that address specific pathological conditions.
In conclusion,(thiazole-based compound) represents a significant advancement in pharmaceutical chemistry with potential implications for treating various diseases. Its complex structure offers opportunities for designing novel drugs through rational drug design approaches enhanced by computational tools like AI-driven platforms. As research progresses,CAS No: 31368409 will continue to be a focal point for scientists seeking innovative solutions in medicine.
313684-09-2 (2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)